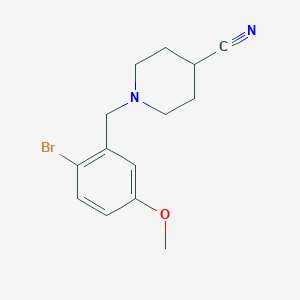
1-(2-Bromo-5-methoxybenzyl)piperidine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-bromo-5-methoxyphenyl)methyl]piperidine-4-carbonitrile is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a bromomethoxyphenyl group and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-bromo-5-methoxyphenyl)methyl]piperidine-4-carbonitrile typically involves the following steps:
Bromination: The starting material, 2-methoxybenzyl alcohol, undergoes bromination to form 2-bromo-5-methoxybenzyl bromide.
Nucleophilic Substitution: The brominated compound is then reacted with piperidine in the presence of a base to form 1-[(2-bromo-5-methoxyphenyl)methyl]piperidine.
Cyanation: Finally, the piperidine derivative undergoes cyanation using a suitable cyanating agent, such as sodium cyanide, to yield 1-[(2-bromo-5-methoxyphenyl)methyl]piperidine-4-carbonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2-bromo-5-methoxyphenyl)methyl]piperidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide or thiourea can be employed under basic conditions.
Major Products Formed
Oxidation: 2-formyl-5-methoxybenzylpiperidine-4-carbonitrile or 2-carboxy-5-methoxybenzylpiperidine-4-carbonitrile.
Reduction: 1-[(2-bromo-5-methoxyphenyl)methyl]piperidine-4-amine.
Substitution: 1-[(2-azido-5-methoxyphenyl)methyl]piperidine-4-carbonitrile or 1-[(2-thio-5-methoxyphenyl)methyl]piperidine-4-carbonitrile.
Aplicaciones Científicas De Investigación
1-[(2-bromo-5-methoxyphenyl)methyl]piperidine-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block for the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-[(2-bromo-5-methoxyphenyl)methyl]piperidine-4-carbonitrile involves its interaction with specific molecular targets. The bromomethoxyphenyl group may interact with enzymes or receptors, modulating their activity. The carbonitrile group can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(2-chloro-5-methoxyphenyl)methyl]piperidine-4-carbonitrile
- 1-[(2-fluoro-5-methoxyphenyl)methyl]piperidine-4-carbonitrile
- 1-[(2-iodo-5-methoxyphenyl)methyl]piperidine-4-carbonitrile
Uniqueness
1-[(2-bromo-5-methoxyphenyl)methyl]piperidine-4-carbonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets compared to its chloro, fluoro, or iodo analogs.
Propiedades
Fórmula molecular |
C14H17BrN2O |
|---|---|
Peso molecular |
309.20 g/mol |
Nombre IUPAC |
1-[(2-bromo-5-methoxyphenyl)methyl]piperidine-4-carbonitrile |
InChI |
InChI=1S/C14H17BrN2O/c1-18-13-2-3-14(15)12(8-13)10-17-6-4-11(9-16)5-7-17/h2-3,8,11H,4-7,10H2,1H3 |
Clave InChI |
ACNYPTWVZGKMSY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)Br)CN2CCC(CC2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















